molecular formula C16H32 B7770540 1-Hexadecene CAS No. 68855-59-4

1-Hexadecene

Cat. No.: B7770540
CAS No.: 68855-59-4
M. Wt: 224.42 g/mol
InChI Key: GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
1-Hexadecene serves as a critical starting material for synthesizing various organic compounds. Its reactivity allows it to participate in polymerization reactions, leading to the production of polymers with specific desired properties. For instance, it can be utilized in producing amines, oxo alcohols, and alkylated aromatics through typical reactions of alpha olefins .

Production of Surfactants and Lubricants
In industrial settings, this compound is used to manufacture surfactants and lubricants. Its ability to reduce surface tension makes it an effective component in formulations for drilling fluids and paper sizing agents .

Biological Applications

Enhancement of Antimicrobial Compounds
Research has demonstrated that the addition of this compound can significantly enhance the production of antimicrobial compounds. A study involving the endophytic fungus Berkleasmium sp. Dzf12 showed that adding 10% this compound to the culture medium increased the yields of palmarumycins C2 and C3 by 40-fold and 59-fold, respectively, compared to controls . These compounds exhibited notable antimicrobial and antioxidant activities.

Environmental Applications

Bioremediation Potential
this compound has been investigated for its role in bioremediation processes. Studies indicate that microbial cultures can degrade this compound in contaminated environments, converting it into methane under anaerobic conditions. The addition of electron donors such as yeast extract or lactate has been shown to enhance methane production from this compound significantly, indicating its potential for use in bioremediation strategies at oil-contaminated sites .

Case Studies

Application Area Study/Findings Impact
Antimicrobial Production Addition of this compound to Berkleasmium sp. Dzf12 cultures enhanced yields of palmarumycins C2 and C3 by up to 59-fold .Improved production of valuable antimicrobial agents.
Methane Production Enhanced degradation of this compound in methanogenic bioreactors with added yeast extract or lactate resulted in faster methane production rates .Potential for energy recovery from hydrocarbon waste.
Industrial Applications Used as a precursor in synthesizing lubricants and surfactants; effective in reducing surface tension .Increased efficiency in industrial processes.

Comparison with Similar Compounds

  • 1-Octadecene
  • 1-Tetradecene
  • 1-Dodecene
  • 1-Decene

Biological Activity

1-Hexadecene, a long-chain alkene, has garnered attention in various fields due to its biological activity. This compound is primarily known for its role in enhancing microbial processes, particularly in the production of bioactive metabolites and its potential in bioremediation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on metabolite production in fungi, and its role in methane production from contaminated environments.

This compound (C16H32) is an unsaturated hydrocarbon with a double bond between the first and second carbon atoms. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial applications and biological processes.

Antimicrobial and Antioxidant Activities

Research has demonstrated that this compound can significantly enhance the production of bioactive compounds with antimicrobial and antioxidant properties. A study involving the endophytic fungus Berkleasmium sp. Dzf12 showed that the addition of this compound at a concentration of 10% resulted in a substantial increase in the yields of palmarumycins C2 and C3—compounds known for their potent antimicrobial activity. The yields were reported as 0.40 g/L for palmarumycin C2 and 1.19 g/L for palmarumycin C3, which represented a 40-fold and 59.5-fold increase compared to controls, respectively .

Table 1: Production of Palmarumycins C2 and C3 with this compound

CompoundYield (g/L)Control Yield (g/L)Increase Factor
Palmarumycin C20.400.0140
Palmarumycin C31.190.0259.5

This enhancement suggests that this compound acts as an effective substrate that stimulates the metabolic pathways involved in the synthesis of these bioactive compounds.

Microbial Oxidation and Biodegradation

This compound also plays a critical role as an intermediate in microbial oxidation processes. Studies indicate that it can be utilized by specific microbial communities for degradation purposes, particularly in wastewater treatment scenarios involving oil refinery effluents . In one study, microbial cultures enriched with this compound showed significantly improved methane production rates when supplemented with electron donors such as yeast extract or lactate. These findings highlight the potential of using this compound for bioremediation strategies aimed at converting hydrocarbons into usable energy forms like methane.

Table 2: Methane Production from this compound

TreatmentMethane Production (mM)Biodegradation (%)
Before stimulation16.7n.a.
After stimulation with yeast extract8.6120
After stimulation with lactate5.475

Case Studies

Case Study: Enhancement of Palmarumycins Production
In a controlled study, researchers treated cultures of Berkleasmium sp. Dzf12 with varying concentrations of this compound over different incubation periods. The results indicated that optimal conditions for metabolite production occurred when the compound was added at specific growth phases, leading to significant increases in mycelial biomass and metabolite yields .

Case Study: Methanogenic Bioreactors
Another study focused on the application of microbial cultures capable of degrading hydrocarbons like this compound in bioreactors designed for methane production. The addition of co-substrates resulted in enhanced degradation rates, demonstrating the compound's utility in environmental remediation efforts .

Properties

IUPAC Name

hexadec-1-ene
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InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3
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InChI Key

GQEZCXVZFLOKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
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Related CAS

25655-58-7
Record name 1-Hexadecene, homopolymer
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DSSTOX Substance ID

DTXSID1027269
Record name 1-Hexadecene
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Molecular Weight

224.42 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB]
Record name 1-Hexadecene
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Boiling Point

284.4 °C @ 760 MM HG
Record name N-HEXADEC-1-ENE
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Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS
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Density

0.7811 @ 20 °C/4 °C
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Vapor Pressure

0.00264 [mmHg]
Record name 1-Hexadecene
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Color/Form

LEAF, COLORLESS LIQUID

CAS No.

629-73-2, 26952-14-7
Record name 1-Hexadecene
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Record name Hexadecene (mixed isomers)
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Melting Point

4.1 °C
Record name N-HEXADEC-1-ENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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